Cas no 73301-20-9 (Cyclohexene, 1-(4-methyl-3-pentenyl)-)
73301-20-9 structure
Product Name:Cyclohexene, 1-(4-methyl-3-pentenyl)-
CAS No:73301-20-9
MF:C12H20
MW:164.287203788757
CID:542702
PubChem ID:12563966
Update Time:2025-04-19
Cyclohexene, 1-(4-methyl-3-pentenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexene, 1-(4-methyl-3-pentenyl)-
- 1-(4-methylpent-3-enyl)cyclohexene
- 73301-20-9
- DTXSID60502696
- 1-(4-Methylpent-3-en-1-yl)cyclohex-1-ene
- 1-(4-methyl-3-pentenyl)-1-cyclohexene
- 1-(4-methyl-pent-3-enyl)-cyclohexene
-
- Inchi: 1S/C12H20/c1-11(2)7-6-10-12-8-4-3-5-9-12/h7-8H,3-6,9-10H2,1-2H3
- InChI Key: NOAPTGDBUCYZFX-UHFFFAOYSA-N
- SMILES: C1C(=CCCC1)CC/C=C(\C)/C
Computed Properties
- Exact Mass: 164.156500638g/mol
- Monoisotopic Mass: 164.156500638g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 0Ų
Cyclohexene, 1-(4-methyl-3-pentenyl)- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
73301-20-9 (Cyclohexene, 1-(4-methyl-3-pentenyl)-) Related Products
- 111-02-4(Squalene)
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- 591-49-1(1-Methyl-cyclohexene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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